molecular formula C26H15ClF2N7Na3O9S3 B13413095 1-Naphthalenesulfonic acid, 6-amino-5-((5-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)amino)-2-sulfophenyl)azo)-, trisodium salt CAS No. 72152-51-3

1-Naphthalenesulfonic acid, 6-amino-5-((5-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)amino)-2-sulfophenyl)azo)-, trisodium salt

Cat. No.: B13413095
CAS No.: 72152-51-3
M. Wt: 808.1 g/mol
InChI Key: CQZKCYGIFGZYRT-UHFFFAOYSA-K
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Description

1-Naphthalenesulfonic acid, 6-amino-5-((5-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)amino)-2-sulfophenyl)azo)-, trisodium salt is a useful research compound. Its molecular formula is C26H15ClF2N7Na3O9S3 and its molecular weight is 808.1 g/mol. The purity is usually 95%.
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Properties

CAS No.

72152-51-3

Molecular Formula

C26H15ClF2N7Na3O9S3

Molecular Weight

808.1 g/mol

IUPAC Name

trisodium;6-amino-5-[[5-[5-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-2-sulfonatoanilino]-2-sulfonatophenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C26H18ClF2N7O9S3.3Na/c27-22-24(28)33-26(29)34-25(22)32-13-5-8-20(47(40,41)42)17(10-13)31-12-4-9-21(48(43,44)45)18(11-12)35-36-23-15-2-1-3-19(46(37,38)39)14(15)6-7-16(23)30;;;/h1-11,31H,30H2,(H,32,33,34)(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3

InChI Key

CQZKCYGIFGZYRT-UHFFFAOYSA-K

Canonical SMILES

C1=CC2=C(C=CC(=C2N=NC3=C(C=CC(=C3)NC4=C(C=CC(=C4)NC5=C(C(=NC(=N5)F)F)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

1-Naphthalenesulfonic acid, 6-amino-5-((5-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)amino)-2-sulfophenyl)azo)-, trisodium salt is a complex azo compound with notable biological activities. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C17H11ClF3N3O4S
  • Molar Mass : 445.80 g/mol
  • CAS Number : 3836-78-0
  • Synonyms : 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxynaphthalene-2-sulfonic acid

Structural Representation

The compound features a naphthalene backbone with multiple functional groups, including sulfonic acid and amino groups, which contribute to its solubility and reactivity.

1-Naphthalenesulfonic acid derivatives exhibit various biological activities primarily due to their ability to interact with cellular proteins and enzymes. Some key mechanisms include:

  • Calmodulin Antagonism : Certain derivatives act as calmodulin antagonists, inhibiting calcium-dependent processes in cells. For instance, N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide has been shown to inhibit cell proliferation in CHO-K1 cells by blocking calmodulin's activity, which is crucial for various signaling pathways .
  • Inhibition of Enzyme Activities : The compound affects Ca²⁺/calmodulin-regulated enzyme activities, leading to altered cellular functions such as proliferation and differentiation .

Cytotoxicity and Cell Proliferation

Research indicates that the compound can inhibit the proliferation of various cell types. For example, studies have demonstrated that it reduces cell viability in cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study 1: Anticancer Activity

A study evaluated the effects of 1-naphthalenesulfonic acid derivatives on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential use as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)12Cell cycle arrest
A549 (Lung)20Inhibition of calmodulin-dependent pathways

Case Study 2: Environmental Impact

The environmental fate and ecotoxicity of azo compounds have been assessed, revealing that certain derivatives can degrade under specific conditions. This study highlighted the importance of understanding their ecological impact alongside their biological activity .

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